4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide
Overview
Description
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2-methoxyphenoxy group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide typically involves the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine to form butanamide.
Introduction of the 2-methoxyphenoxy group: This step involves the reaction of butanamide with 2-methoxyphenol in the presence of a suitable catalyst, such as a Lewis acid, to form the 2-methoxyphenoxy-butanamide intermediate.
Attachment of the 2-phenylethyl group: The final step involves the reaction of the intermediate with 2-phenylethylamine under appropriate conditions, such as heating in the presence of a dehydrating agent, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, resulting in the formation of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butylamine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(2-phenylethyl)butanamide.
Reduction: Formation of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory and analgesic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways and resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyphenoxy)-N-(2-phenylethyl)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butylamine: Similar structure but with an amine group instead of an amide group.
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide is unique due to the presence of both the 2-methoxyphenoxy and 2-phenylethyl groups, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(2-phenylethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-10-5-6-11-18(17)23-15-7-12-19(21)20-14-13-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWKKXQXRRFFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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